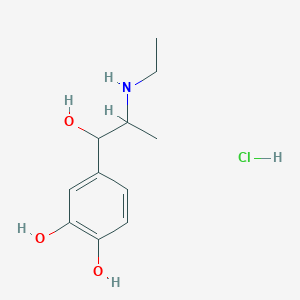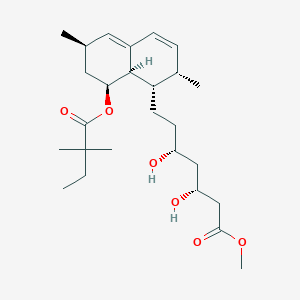
Simvastatin Hydroxy Acid Methyl Ester
Descripción general
Descripción
Simvastatin Hydroxy Acid Methyl Ester is a drug product that belongs to the group of statins . It is an impurity standard for synthetic simvastatin as well as a natural metabolite formed from simvastatin through oxidation and hydroxylation . It is used as a cholesterol-lowering drug .
Synthesis Analysis
The impurities methyl ether and β-hydroxy acid of simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The synthesis, characterization, and quantification of simvastatin metabolites and impurities have been discussed in detail in a study .
Molecular Structure Analysis
The molecular formula of Simvastatin Hydroxy Acid Methyl Ester is C26H42O6 . The structure includes a 6-membered lactone ring . The exact mass is 450.29813906 g/mol .
Chemical Reactions Analysis
Simvastatin is used in the treatment of hypercholesterolemia because it regulates cholesterol synthesis as a result of its β-hydroxy acid acting as an inhibitor of 3-hydroxy-methylglutaryl coenzyme A (HMG-CoA) . The Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) for determination simvastatin in human plasma has been developed after extraction by ethyl acetate and hexane (90/10%, v/v) using lovastatin as an internal standard .
Physical And Chemical Properties Analysis
The molecular weight of Simvastatin Hydroxy Acid Methyl Ester is 450.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 93.1 Ų .
Aplicaciones Científicas De Investigación
Brain Complications and Neurological Disorders
Simvastatin, due to its high lipophilicity, can cross the blood-brain barrier. Recent studies suggest that it holds promise for brain complications and neurological disorders. These include:
- Neurodegenerative Disorders : It may reduce the risk of developing Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Cholesterol Regulation
SHAME acts as an inhibitor of 3-hydroxy-methylglutaryl coenzyme A (HMG-CoA), a key enzyme in cholesterol synthesis. By regulating cholesterol levels, it contributes to managing hypercholesterolemia .
Cancer Treatment
Pure simvastatin has been investigated as a repurposed medication for cancer treatment. In vitro and in vivo models have shown its efficacy against various cancers, including lung, colon, liver, prostate, breast, and skin cancers .
Immunomodulation
Simvastatin affects immune cells, potentially influencing autoimmune diseases and transplantation outcomes.
Mecanismo De Acción
Target of Action
Simvastatin Hydroxy Acid Methyl Ester primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, Simvastatin effectively reduces the synthesis of cholesterol .
Mode of Action
Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical intermediary in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL (low-density lipoprotein) receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Simvastatin disrupts this pathway, leading to reduced production of these lipid compounds .
Pharmacokinetics
Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver, the primary site of action . Only about 7% of the orally administered dose reaches the general circulation intact . Simvastatin is metabolized by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . This metabolism results in several metabolites, which remain largely within the liver and intestines via biliary excretion . Some gastrointestinal reabsorption of these metabolites may occur .
Result of Action
The primary result of Simvastatin’s action is a significant reduction in LDL cholesterol levels in the bloodstream . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . In addition to its lipid-lowering effect, Simvastatin has been documented to offer impressive vasorelaxant activity .
Action Environment
The action of Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme can affect the metabolism and efficacy of Simvastatin . Additionally, the gut microbiota and bile acids can also influence the bioavailability and efficacy of Simvastatin . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the action, efficacy, and stability of Simvastatin.
Direcciones Futuras
Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications .
Propiedades
IUPAC Name |
methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXHKJGHXLLPK-RVTXAWHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453246 | |
| Record name | Simvastatin Hydroxy Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Simvastatin Hydroxy Acid Methyl Ester | |
CAS RN |
145576-26-7 | |
| Record name | Simvastatin Hydroxy Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
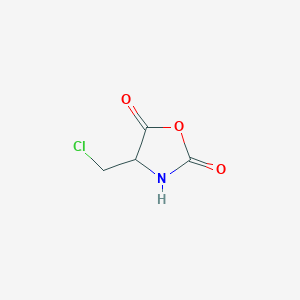

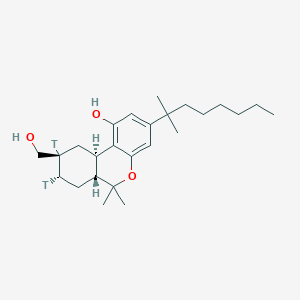
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
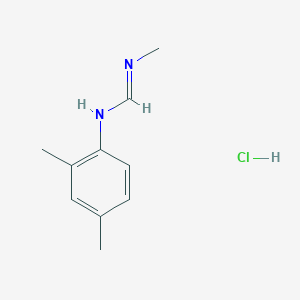
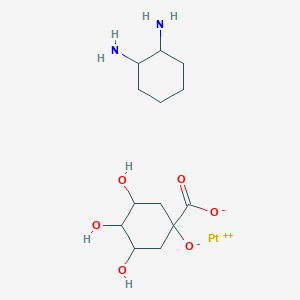

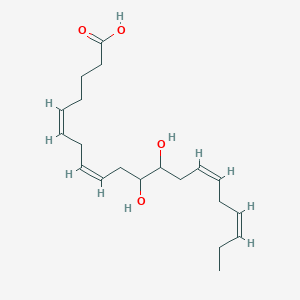

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
